molecular formula C6HBrF3NO2 B6311802 1-bromo-2,3,4-trifluoro-5-nitrobenzene CAS No. 1858250-22-2

1-bromo-2,3,4-trifluoro-5-nitrobenzene

Cat. No.: B6311802
CAS No.: 1858250-22-2
M. Wt: 255.98 g/mol
InChI Key: ALMXOYIEKYSHHF-UHFFFAOYSA-N
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Description

1-Bromo-2,3,4-trifluoro-5-nitrobenzene is an organic compound with the molecular formula C6HBrF3NO2. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and nitro groups. This compound is of significant interest in various fields of research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,4-trifluoro-5-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of fluorobenzene derivatives. The typical synthetic route involves:

    Bromination: Fluorobenzene is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom.

    Nitration: The brominated fluorobenzene is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3,4-trifluoro-5-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation states.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon or platinum oxide with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of derivatives like 2,3,4-trifluoro-5-nitroaniline.

    Reduction: Formation of 1-bromo-2,3,4-trifluoro-5-aminobenzene.

    Oxidation: Formation of various oxidized products depending on the conditions.

Scientific Research Applications

1-Bromo-2,3,4-trifluoro-5-nitrobenzene is used in several scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: In the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-bromo-2,3,4-trifluoro-5-nitrobenzene involves its interaction with various molecular targets and pathways. The bromine and nitro groups make the compound highly reactive, allowing it to participate in electrophilic and nucleophilic substitution reactions. The fluorine atoms enhance the compound’s stability and influence its electronic properties, making it a valuable tool in studying reaction mechanisms and developing new materials.

Comparison with Similar Compounds

1-Bromo-2,3,4-trifluoro-5-nitrobenzene can be compared with other similar compounds such as:

    1-Bromo-2,4,5-trifluorobenzene: Lacks the nitro group, making it less reactive in certain substitution reactions.

    1-Bromo-3,4,5-trifluoro-2-nitrobenzene: Similar structure but different positioning of the nitro group, affecting its reactivity and applications.

    1-Bromo-2-fluoro-3-nitrobenzene: Contains fewer fluorine atoms, influencing its electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-bromo-2,3,4-trifluoro-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF3NO2/c7-2-1-3(11(12)13)5(9)6(10)4(2)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMXOYIEKYSHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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